Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
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Overview
Description
Pemetrexed disodium heptahydrate is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a synthetic folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed disodium heptahydrate involves multiple steps, starting from p-methyl benzoic acid as the raw material. The key intermediate is synthesized through a series of reactions, including peptide coupling and saponification. The final product is obtained by adjusting the pH to 8 and isolating the crystalline disodium salt as the heptahydrate form .
Industrial Production Methods: Industrial production methods for pemetrexed disodium heptahydrate include the preparation of lyophilized pharmaceutically acceptable salts directly from pemetrexed diacid or its salts. This process involves the use of antioxidants and pharmaceutically acceptable excipients to ensure stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed disodium heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a chemotherapy agent.
Common Reagents and Conditions: Common reagents used in the reactions involving pemetrexed disodium heptahydrate include sodium chloride for reconstitution and various antioxidants like monothioglycerol and L-cysteine . The conditions typically involve maintaining a specific pH and temperature to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include the active form of pemetrexed, which inhibits key enzymes involved in folate metabolism, thereby disrupting DNA synthesis and cell replication .
Scientific Research Applications
Pemetrexed disodium heptahydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in cancer research to study its effects on various cancer cell lines, including non-small cell lung cancer and ovarian clear cell carcinoma . Additionally, it is used in the development of new chemotherapy regimens and in the study of folate-dependent metabolic processes .
Mechanism of Action
Pemetrexed disodium heptahydrate exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By disrupting these enzymes, pemetrexed prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pemetrexed disodium heptahydrate is unique among folate analogs due to its multi-targeted approach in inhibiting folate-dependent enzymes. Similar compounds include methotrexate, ralitrexed, and pralatrexate, which also inhibit folate metabolism but differ in their specific targets and efficacy . Pemetrexed’s ability to inhibit multiple enzymes makes it particularly effective in treating a wide range of cancers .
Properties
IUPAC Name |
disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSMHJWAOSBMD-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5Na2O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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